molecular formula C22H21ClN2O4 B2904001 (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327169-43-6

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2904001
CAS No.: 1327169-43-6
M. Wt: 412.87
InChI Key: QQHNBXOQPWHENS-LVWGJNHUSA-N
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Description

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that includes a chromene core, a methoxy group, and a tetrahydrofuran-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxy group and the tetrahydrofuran-2-ylmethyl substituent. The final step involves the formation of the imino group with the 3-chlorophenyl substituent. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imino group to an amine.

    Substitution: This reaction can replace the methoxy group or the 3-chlorophenyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and the chromene core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, a methoxy group, and a tetrahydrofuran-2-ylmethyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-chlorophenyl)imino-8-methoxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-9-2-5-14-11-18(21(26)24-13-17-8-4-10-28-17)22(29-20(14)19)25-16-7-3-6-15(23)12-16/h2-3,5-7,9,11-12,17H,4,8,10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNBXOQPWHENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)Cl)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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